O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 443305-34-8
VCID: VC2843561
InChI: InChI=1S/C10H16N3O3.BF4/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;2-1(3,4)5/h7H,4-6H2,1-3H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C
Molecular Formula: C10H16BF4N3O3
Molecular Weight: 313.06 g/mol

O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate

CAS No.: 443305-34-8

Cat. No.: VC2843561

Molecular Formula: C10H16BF4N3O3

Molecular Weight: 313.06 g/mol

* For research use only. Not for human or veterinary use.

O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate - 443305-34-8

Specification

CAS No. 443305-34-8
Molecular Formula C10H16BF4N3O3
Molecular Weight 313.06 g/mol
IUPAC Name 1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;tetrafluoroborate
Standard InChI InChI=1S/C10H16N3O3.BF4/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;2-1(3,4)5/h7H,4-6H2,1-3H3;/q+1;-1
Standard InChI Key PNJCKUVOSBACLV-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C
Canonical SMILES [B-](F)(F)(F)F.CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C

Introduction

Chemical Structure and Properties

Molecular Structure

O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate consists of a succinimidyl group connected to a 1,3-dimethylpropyleneuronium moiety, with tetrafluoroborate serving as the counterion. The molecular formula is C10H16BF4N3O3 with a molecular weight of 313.06 g/mol . The chemical structure features an imidazolium ring system connected to a succinimidyl group through an oxygen linkage. This arrangement is crucial for the compound's reactivity in coupling reactions, particularly its ability to facilitate amide bond formation.

Physical and Chemical Properties

The compound exists as a solid at room temperature. The key reactive site in the molecule is the succinimidyl group, which readily reacts with primary amines to form stable amide bonds under physiological conditions. This reactivity profile makes it particularly valuable in bioconjugation chemistry and peptide synthesis applications where stable linkages between biomolecules are required.

Table 1: Physical and Chemical Properties of O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate

PropertyValue
Molecular FormulaC10H16BF4N3O3
Molecular Weight313.06 g/mol
CAS Number443305-34-8
Parent CompoundCID 57416866
Creation Date (PubChem)2012-08-06
Modification Date2025-02-22

Nomenclature and Identification

The compound is identified in chemical databases and literature under various names and identification codes:

  • IUPAC Name: 1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;tetrafluoroborate

  • Common Name: O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate

  • Alternative Name: 2-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3,4,5,6-tetrahydro-1,3-dimethylpyrimidinium tetrafluoroborate

  • Synonym: TPD-OSU

  • Registry Numbers: CAS 443305-34-8, MFCD08274621

Synthesis and Preparation

Synthetic Routes

According to Bailén, Chinchilla, Dodsworth, and Nájera, O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate is synthesized from 1,3-dimethylpropyleneurea (DMPU) . This synthesis follows a similar pathway to related uronium salts. The reaction likely involves activation of DMPU to form a reactive intermediate that is then captured by N-hydroxysuccinimide to form the target compound. The tetrafluoroborate counterion is incorporated during this process to stabilize the resulting uronium salt.

Reaction Conditions

The synthesis described by Bailén et al. indicates that the reaction conditions for preparing this compound involve room temperature processes with relatively short reaction times . These mild conditions represent an advantage for the preparation of this coupling reagent, as they reduce energy requirements and potential side reactions. The reaction involves the formation of the tetrafluoroborate salt, likely through anion exchange or direct incorporation of the tetrafluoroborate counterion during synthesis.

Table 2: Synthesis Parameters for O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate

ParameterDetails
Starting Material1,3-dimethylpropyleneurea (DMPU)
Reaction TemperatureRoom temperature
Reaction TimeShort (specific hours not detailed)
Key FeatureNo racemization observed
YieldHigh (specific percentage not detailed)

Applications

Bioconjugation Chemistry

O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate serves as an efficient coupling agent in bioconjugation reactions. The compound facilitates the attachment of molecules such as proteins or peptides to other biomolecules like antibodies or drugs. The mechanism involves the succinimidyl group reacting with primary amines to form amide bonds that are stable under physiological conditions. This property makes it valuable in the development of conjugated biomolecules for research and therapeutic applications where stability of the conjugate is essential.

Peptide Synthesis

Based on the information from the Tetrahedron Letters publication, O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate is employed in the synthesis of N-hydroxysuccinimide-derived active esters . These active esters are important intermediates in peptide synthesis, facilitating the formation of amide bonds between amino acids. The advantage of using this compound includes high yields at room temperature, short reaction times, and notably, no observed racemization . The absence of racemization is particularly important in peptide synthesis to maintain the stereochemical integrity of the amino acids, especially when working with complex peptide sequences.

Pharmaceutical Applications

Patent information suggests that O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate may have applications in pharmaceutical development, particularly in relation to compounds that modulate G-protein signaling cascades and inflammatory pathways . The compound's ability to form stable conjugates makes it potentially valuable in drug delivery systems and the development of novel therapeutic agents. Its role in forming stable amide bonds can be leveraged for connecting drug molecules to targeting moieties, creating prodrugs, or developing long-acting pharmaceutical formulations.

Reaction Mechanisms

Coupling Reactions

The primary reaction mechanism involving O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate is its function as a coupling reagent. In these reactions, the compound activates carboxylic acids to facilitate their reaction with amines to form amide bonds. The succinimidyl group serves as a good leaving group in these reactions, promoting efficient coupling.

The reaction can be summarized as follows:

  • The carboxylic acid is activated by reaction with O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate

  • The activated carboxylic acid intermediate then reacts with a primary amine

  • An amide bond is formed, with the release of N-hydroxysuccinimide

This mechanism allows for the formation of amide bonds under mild conditions, which is essential when working with sensitive biological molecules that may degrade under harsh reaction conditions.

Bond Formation

The amide bonds formed using O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate are stable under physiological conditions. This stability is crucial for bioconjugation applications, ensuring that the conjugated molecules remain linked during biological studies or therapeutic use. The coupling reactions occur with high yields and specificity, minimizing side reactions and preserving the stereochemical integrity of chiral centers . This stereochemical preservation is particularly important in the synthesis of peptides and proteins, where the spatial arrangement of amino acids directly impacts biological activity and function.

Research Findings and Studies

Experimental Results

Research by Bailén, Chinchilla, Dodsworth, and Nájera published in Tetrahedron Letters demonstrated that O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate and related uronium salts are effective reagents for the synthesis of N-hydroxysuccinimide-derived active esters . Their experimental findings showed:

  • High yields were achieved at room temperature

  • Reaction times were relatively short

  • No racemization was observed during the reactions

  • The compound performed similarly to its hexafluorophosphate analog (HSDU)

These findings highlight the efficiency and stereochemical integrity maintained when using this compound in synthetic applications, making it a valuable tool in organic synthesis and bioconjugation chemistry.

Comparison with Similar Compounds

O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate belongs to a family of uronium salt coupling reagents. According to the Tetrahedron Letters publication, a related compound is O-succinimidyl-1,3-dimethyl-1,3-trimethyleneuronium hexafluorophosphate (HSDU) . Both compounds are derived from 1,3-dimethylpropyleneurea (DMPU) and serve similar functions as coupling reagents.

Table 3: Comparison of O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate with Related Compounds

CompoundCounterionStarting MaterialKey Applications
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate (TSDU)TetrafluoroborateDMPUBioconjugation, peptide synthesis
O-Succinimidyl-1,3-dimethyl-1,3-trimethyleneuronium hexafluorophosphate (HSDU)HexafluorophosphateDMPUSimilar to TSDU

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